molecular formula C15H10Cl2N8S2 B3713717 1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide

1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide

Cat. No.: B3713717
M. Wt: 437.3 g/mol
InChI Key: UTWQMCKBWWCQGQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide is a complex organic compound characterized by the presence of a chlorophenyl group and a tetraazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide is unique due to its combination of a tetraazol ring and a sulfanyl group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-[[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylmethylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N8S2/c16-10-1-5-12(6-2-10)24-14(18-20-22-24)26-9-27-15-19-21-23-25(15)13-7-3-11(17)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWQMCKBWWCQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCSC3=NN=NN3C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide

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